Technical Monograph: 4-Amino-3-chloropyridine-2-carboxylic acid
Technical Monograph: 4-Amino-3-chloropyridine-2-carboxylic acid
The following technical guide details the molecular architecture, synthetic pathways, and reactivity profile of 4-Amino-3-chloropyridine-2-carboxylic acid . This document is structured for researchers requiring actionable data for drug discovery and agrochemical synthesis.
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Executive Molecular Profile
4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9) represents a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. It serves as a critical pharmacophore in medicinal chemistry (kinase inhibition) and a structural core in synthetic auxin herbicides (e.g., Halauxifen).
Structural Identity
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IUPAC Name: 4-Amino-3-chloropyridine-2-carboxylic acid[1][2]
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Synonyms: 4-Amino-3-chloropicolinic acid; 4-ACPC[2]
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Molecular Formula: C₆H₅ClN₂O₂[2]
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Molecular Weight: 172.57 g/mol [2]
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Key Functional Motifs:
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C2-Carboxyl: Strong H-bond donor/acceptor; facilitates metal coordination and salt formation.
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C3-Chloro: Ortho-substituent providing steric lock and lipophilicity modulation; deactivates ring nitrogen basicity.
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C4-Amino: Strong electron donor (+M effect); activates the ring for electrophilic attack at C5 and serves as a nucleophilic handle.
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Electronic & Physicochemical Properties
The molecule exhibits complex zwitterionic behavior in solution due to the interplay between the acidic carboxyl group and the basic pyridine nitrogen (modulated by the 4-amino group).
| Property | Value / Description | Mechanism |
| pKa (Acid) | ~2.5 - 3.0 (Estimated) | Inductive withdrawal by Ring N and C3-Cl increases acidity compared to benzoic acid. |
| pKa (Base) | ~3.5 - 4.5 (Estimated) | The C4-Amino group donates electron density (+M), countering the withdrawal of C3-Cl, keeping the Ring N moderately basic. |
| LogP | ~0.7 | Low lipophilicity due to zwitterionic potential; increases upon esterification. |
| H-Bonding | Donor: 2 (NH₂, OH); Acceptor: 4 (N, O, Cl) | Capable of forming robust supramolecular "ribbons" in solid state via acid-pyridine heterosynthons. |
Synthetic Architecture
The synthesis of 4-amino-3-chloropyridine-2-carboxylic acid is non-trivial due to the need for regioselective amination in the presence of a deactivating chlorine atom. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a polychlorinated precursor.
Primary Route: Ammonolysis of 3,4-Dichloropicolinic Acid
This protocol exploits the differential reactivity of the C4 and C3 positions. The C4 position is para-like to the ring nitrogen, making it significantly more electrophilic and susceptible to nucleophilic attack by ammonia than the sterically hindered and less activated C3 position.
Protocol Logic:
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Substrate: 3,4-Dichloropicolinic acid (or its methyl ester).
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Reagent: Aqueous Ammonia (28%) or Liquid NH₃.
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Conditions: High temperature (130–150°C) in a pressure vessel (autoclave).
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Selectivity: The C4-Cl is displaced preferentially over C3-Cl due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-resonance).
Figure 1: Regioselective SₙAr pathway. The C4 position is activated for nucleophilic attack, preserving the C3-Chlorine.
Alternative Route: Electrophilic Chlorination
Direct chlorination of 4-aminopicolinic acid is less favored due to potential over-chlorination (at C3 and C5) and purification difficulties. However, it is viable if C5 is blocked or if controlled conditions (NCS, DMF) are used.
Reactivity & Functionalization Profile
For drug development, this scaffold offers three distinct vectors for modification (orthogonal reactivity).
Vector A: Carboxylic Acid (C2)
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Reactivity: Amidation, Esterification, Decarboxylation.
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Application: Formation of prodrug esters or coupling with amines to generate amide-linked libraries.
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Protocol Note: Activation with SOCl₂ requires care due to the nucleophilic amino group; use of coupling agents (HATU/EDC) or transient protection of the amine (Boc) is recommended.
Vector B: Exocyclic Amine (C4)
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Reactivity: Acylation, Sulfonylation, Urea formation.
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Application: Tuning lipophilicity or introducing H-bond acceptors.
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Mechanism: The amino group is less nucleophilic than an aniline due to the electron-deficient pyridine ring but reacts readily with isocyanates or acid chlorides.
Vector C: Chlorine Handle (C3)
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Reactivity: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.
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Challenge: The C3-Cl is sterically crowded by the C2-COOH and C4-NH₂.
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Strategy: Cross-coupling is best performed after protecting the carboxylic acid (as an ester) to prevent catalyst poisoning.
Figure 2: Orthogonal reactivity vectors for medicinal chemistry optimization.
Analytical Characterization (Reference Data)
Use the following data to validate the identity of synthesized or purchased material.
Proton NMR (¹H NMR)
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Solvent: DMSO-d₆
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Spectrum:
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δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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δ 8.05 ppm (d, J=5.5 Hz, 1H): H6 proton (adjacent to Ring N).
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δ 6.80 ppm (d, J=5.5 Hz, 1H): H5 proton (adjacent to Amine).
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δ 6.50 ppm (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and water content.
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Mass Spectrometry (MS)
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Ionization: ESI+ (Electrospray Ionization)
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M+H Peak: 173.01 m/z (³⁵Cl isotope) and 175.01 m/z (³⁷Cl isotope).
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Isotope Pattern: Distinct 3:1 ratio confirming the presence of a single chlorine atom.
Infrared Spectroscopy (IR)
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~3400–3300 cm⁻¹: N-H stretching (primary amine).
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~1700–1680 cm⁻¹: C=O stretching (carboxylic acid).
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~1600 cm⁻¹: C=C / C=N ring stretching (pyridine skeleton).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762773, 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]
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Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (Analogous synthesis methodology via ammonolysis).[3] Retrieved from
